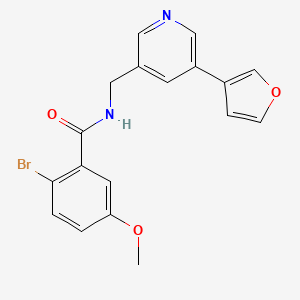![molecular formula C18H13F2NO4 B2716695 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,6-difluorobenzamide CAS No. 1428367-44-5](/img/structure/B2716695.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,6-difluorobenzamide” is a synthetic compound. It’s part of a class of compounds that incorporate the benzo[d][1,3]dioxole subunit . The exact properties and applications of this specific compound are not widely documented.
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported. For instance, the synthesis of organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit has been achieved . The process involved the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, using ethanol as a solvent .Scientific Research Applications
Metabolism and Stability
The study of N-hydroxymethyl compounds, including benzamides, provides insights into their metabolic conversion and stability. N-(Hydroxymethyl)benzamides are identified as major metabolites of N-methylbenzamide, showcasing their stability and potential in understanding metabolic pathways. This research sheds light on the stability of these compounds, which is crucial for designing drugs with desired metabolic profiles (Ross et al., 1983).
Receptor Binding Studies
Research involving N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide highlights its use in receptor binding studies, particularly for sigma-2 receptors. These studies are fundamental in understanding receptor-ligand interactions, offering a pathway for developing targeted therapies (Xu et al., 2005).
Imaging and Diagnostic Applications
Fluorine-18 labeled benzamide analogues have been developed for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). This application is crucial for non-invasive tumor diagnostics and monitoring, enabling targeted cancer therapy approaches (Tu et al., 2007).
Antibacterial Activity
The synthesis and exploration of 2,6-difluorobenzamides, including novel families with antibacterial properties, have been a significant area of research. These compounds interfere with bacterial cell division, presenting a promising avenue for developing new antibacterial agents (Straniero et al., 2023).
Material Science and Polymer Chemistry
Investigations into aromatic polyimides, including those derived from benzamide compounds, contribute to the development of materials with enhanced thermal stability and specific mechanical properties. This research is pivotal for advancing materials science, particularly in creating high-performance polymers (Butt et al., 2005).
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO4/c19-13-4-3-5-14(20)17(13)18(22)21-8-1-2-9-23-12-6-7-15-16(10-12)25-11-24-15/h3-7,10H,8-9,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROYWFNMIOUECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2716612.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide](/img/structure/B2716613.png)

![Spiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B2716617.png)


![N-(4-{[3-(Thiophene-2-sulfonamido)quinoxalin-2-YL]amino}phenyl)acetamide](/img/structure/B2716621.png)

![Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate](/img/structure/B2716624.png)
![7-Fluoro-3-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2716625.png)

![1-[1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2716632.png)

![2-cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2716635.png)
